Product packaging for 2,6-Dimethylmorpholine hydrochloride(Cat. No.:CAS No. 80567-00-6)

2,6-Dimethylmorpholine hydrochloride

Cat. No.: B3178819
CAS No.: 80567-00-6
M. Wt: 151.63 g/mol
InChI Key: SFEUYYPUMLXCLF-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholine Hydrochloride (CAS 276252-76-7) is a chiral morpholine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable synthetic building block, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules. Its defined stereochemistry, such as the (2S,6S)- enantiomer, is crucial for imparting specific stereochemical outcomes in asymmetric synthesis or for creating molecules with targeted biological activity . The hydrochloride salt form enhances the compound's stability and handling properties. Research into related dimethylmorpholine compounds highlights their utility as key intermediates, with advanced purification methods, such as carboxylic acid derivative formation, being employed to achieve high isomeric purity essential for rigorous scientific applications . As a versatile scaffold, this compound is instrumental in constructing diverse compound libraries for drug discovery and screening. This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B3178819 2,6-Dimethylmorpholine hydrochloride CAS No. 80567-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUYYPUMLXCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dimethylmorpholine and Its Hydrochloride Salt

Classical and Industrial Synthesis Routes to 2,6-Dimethylmorpholine (B58159)

The industrial production of 2,6-dimethylmorpholine predominantly relies on well-established, cost-effective methods. These routes typically yield a mixture of cis and trans isomers, which can be separated by fractional distillation google.com.

A primary and long-standing method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (B56660) google.com. This intramolecular dehydration reaction is a cornerstone of industrial production.

Sulfuric acid is a commonly employed catalyst for the cyclization of diisopropanolamine google.com. The process involves the protonation of the hydroxyl groups by the acid, facilitating the elimination of water molecules and subsequent ring closure to form the morpholine (B109124) ring. The reaction is typically carried out at elevated temperatures google.comgoogle.com. A process described involves simultaneously metering diisopropanolamine and 90-120% strength sulfuric acid into a reactor. The temperature is allowed to rise to 85-170°C without cooling, followed by heating at 150-190°C to distill off water google.com.

The reaction conditions during the cyclization of diisopropanolamine significantly impact the ratio of cis to trans isomers of 2,6-dimethylmorpholine in the final product. For many applications, the cis-isomer is the preferred product google.com. It has been demonstrated that the use of excess sulfuric acid and specific temperature control can favor the formation of the cis-isomer google.comgoogle.com. For instance, a process utilizing concentrated sulfuric acid at temperatures between 185°C and 220°C has been used to increase the concentration of the cis-isomer google.com.

Influence of Reaction Conditions on 2,6-Dimethylmorpholine Synthesis

Molar Ratio (Diisopropanolamine:H₂SO₄) Temperature (°C) Reaction Time (hours) Total Yield (%) cis-Isomer (%) trans-Isomer (%)
1.0:1.5 180 5 96 80 20
1.0:2.0 180 3 94 84 16
1.0:3.0 180 3 91 88 12

This data indicates that increasing the molar ratio of sulfuric acid can lead to a higher proportion of the cis-isomer, although it may slightly decrease the total yield google.com. The thermodynamic equilibrium at 170°-250°C reportedly consists of approximately 88% cis- and 12% trans-isomer google.com. The undesired trans-isomer can be converted to the cis-isomer through isomerization over a hydrogenation catalyst google.com.

Annulation reactions provide an alternative pathway to morpholine derivatives. This approach involves the reaction of a 1,2-amino alcohol with a suitable two-carbon synthon. While general for morpholine synthesis, specific applications to 2,6-dimethylmorpholine are part of this broader class of reactions.

An alternative synthesis route involves the preparation of 2,6-dimethylmorpholine from N-(2-hydroxypropyl)-2,6-dimethylmorpholine justia.com. This precursor can be obtained from the cyclization of triisopropanolamine justia.com. The conversion to 2,6-dimethylmorpholine can be achieved through two primary pathways:

Dehydrogenation: N-(2-hydroxypropyl)-2,6-dimethylmorpholine can be oxidized to N-(2-oxopropyl)-2,6-dimethylmorpholine, which is then hydrolyzed to yield 2,6-dimethylmorpholine. This hydrolysis can be performed with water at temperatures ranging from 30°C to 300°C, potentially in the presence of acid or base catalysts justia.com.

Dehydration followed by Hydrolysis: Alternatively, N-(2-hydroxypropyl)-2,6-dimethylmorpholine can undergo acid-catalyzed dehydration to form N-(propenyl)-2,6-dimethylmorpholine isomers. Subsequent acid hydrolysis of these intermediates also yields 2,6-dimethylmorpholine justia.com.

Cyclization of Diisopropanolamine (1,1'-iminobispropan-2-ol)

Stereoselective Synthesis of 2,6-Dimethylmorpholine Enantiomers

The development of stereoselective methods for the synthesis of specific enantiomers of 2,6-dimethylmorpholine is of significant interest, particularly for pharmaceutical applications where a single enantiomer may be responsible for the desired biological activity.

One reported approach focuses on the synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine. This method utilizes (R)-ethyl lactate and the O-trifluoromethylsulphonyl derivative of (S)-ethyl lactate as chiral starting materials. The key step involves the O-alkylation of (R)-ethyl lactate with the modified (S)-ethyl lactate to form a homochiral ether. Subsequent transformations of the ester functionalities lead to the desired (2R,6R)-enantiomer researchgate.net.

General strategies for the asymmetric synthesis of substituted morpholines often involve one of three main approaches nih.govsemanticscholar.org:

Formation of the stereocenter before cyclization: This involves using a chiral starting material or creating the stereocenter in a precursor molecule before the morpholine ring is formed.

Formation of the stereocenter during cyclization: This can be achieved through diastereoselective or enantioselective cyclization reactions.

Formation of the stereocenter after cyclization: This involves the stereoselective modification of a pre-existing unsaturated morpholine ring, for example, through asymmetric hydrogenation nih.govsemanticscholar.org.

While the literature provides a foundational understanding of these approaches, detailed, high-yield, and industrially scalable stereoselective syntheses specifically for both enantiomeric pairs of cis- and trans-2,6-dimethylmorpholine remain an area of ongoing research and development.

Enantioselective Total Synthesis Routes

The creation of specific enantiomers of substituted morpholines is a significant area of research, particularly for pharmaceutical applications. While direct total synthesis routes for 2,6-dimethylmorpholine are not extensively detailed in isolation, analogous strategies for other chiral morpholines provide a clear framework. One powerful technique is the asymmetric hydrogenation of unsaturated morpholine precursors. nih.govsemanticscholar.org This method utilizes a chiral catalyst, often a rhodium complex with a specialized bisphosphine ligand, to introduce hydrogen across a double bond in a prochiral dehydromorpholine. This process can achieve high yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. nih.govsemanticscholar.org

Another emerging enantioselective method involves biocatalysis. Imine reductases (IREDs) have been successfully used for the synthesis of chiral thiomorpholines from prochiral dihydro-1,4-thiazines. researchgate.net This enzymatic approach operates under mild conditions and demonstrates high conversion rates and exceptional enantioselectivity. researchgate.net Such biocatalytic reductions represent a promising route for the synthesis of chiral amines and could be adapted for the production of enantiomerically pure 2,6-dimethylmorpholine.

Table 1: Asymmetric Hydrogenation of Dehydromorpholine Substrates

Substrate Catalyst System Enantiomeric Excess (ee) Yield
N-Cbz-2-substituted dehydromorpholine (R,R,R)-SKP-[Rh(cod)2]SbF6 >92% >95%

Data sourced from studies on analogous 2-substituted morpholines. nih.gov

Approaches Utilizing Chiral Starting Materials

An alternative to creating stereocenters during the synthesis is to begin with materials that already possess the desired chirality. This "chiral pool" approach leverages naturally occurring or readily available enantiopure compounds. For instance, highly substituted chiral morpholines can be synthesized from optically pure N-allyl-β-amino alcohols. banglajol.info The synthesis involves a bromocyclization reaction, where the existing stereocenter in the amino alcohol directs the formation of the new stereocenter at the C-2 position of the morpholine ring. banglajol.info The diastereoselectivity of this cyclization can be controlled by reaction conditions, such as quenching time, to favor the desired isomer. banglajol.info This strategy demonstrates how the absolute configuration of a starting material can be effectively transferred to the final morpholine product.

Formation and Purification of 2,6-Dimethylmorpholine Hydrochloride

The conversion of 2,6-dimethylmorpholine base to its hydrochloride salt is a critical step for its isolation, purification, and handling. The process typically involves neutralization, and various techniques can be employed to enhance the purity of the final product.

Traditional Acid-Base Neutralization Protocols

The conventional method for preparing this compound involves a straightforward acid-base neutralization. The free base, often obtained from the cyclization of diisopropanolamine using sulfuric acid followed by neutralization with a strong base like sodium hydroxide, is dissolved in a suitable solvent. google.comgoogle.com Anhydrous hydrogen chloride (HCl) gas is then bubbled through the solution, or a solution of HCl in an organic solvent (e.g., isopropanol, ether) is added. This reaction leads to the precipitation of this compound, which can then be isolated by filtration. The crude hydrochloride salt of related isoquinoline carboxylic acids has been formed by treating the reaction filtrate with ammonium hydroxide to adjust the pH after hydrogenation, followed by isolation. nih.gov

Salt Formation with Carboxylic Acids for Enhanced Purification

A sophisticated method for purifying specific isomers of 2,6-dimethylmorpholine involves selective crystallization using carboxylic acids. This technique is particularly useful for separating the desired cis-isomer from the trans-isomer and other impurities. google.com The process involves reacting a mixture of morpholine isomers with a carboxylic acid, such as acetic acid or propionic acid, in an ester solvent like ethyl acetate or isopropyl acetate. google.com The cis-2,6-dimethylmorpholine (B33440) carboxylate salt selectively crystallizes from the solution, leaving the other isomers behind. google.com This salt can then be isolated and subsequently hydrolyzed with a strong base to yield the highly pure cis-2,6-dimethylmorpholine free base, which can then be converted to the hydrochloride salt if desired. google.com

Table 2: Purification of cis-2,6-Dimethylmorpholine via Carboxylate Salt Formation

Carboxylic Acid Solvent Salt Forming Yield
Acetic Acid n-Butyl Acetate 75.05%
Acetic Acid Isopropyl Acetate 87.45%
Acetic Acid Ethyl Acetate 87.20%

Data from patent CN110950818B, where the initial mixture contains ≥80 mol% cis-2,6-dimethylmorpholine. google.com

Isolation and Recrystallization Techniques for High Purity

High purity is paramount for many applications of this compound. The isolation of the salt after precipitation is typically achieved through standard laboratory techniques such as suction filtration or centrifugation. google.com The collected solid is then washed with a cold solvent to remove residual impurities and dried, often under vacuum. google.com

For achieving the highest purity, recrystallization is employed. This involves dissolving the crude salt in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities in the solution. For cis-2,6-dimethylmorpholine acetate, a subsequent recrystallization from ethyl acetate can be performed to further enhance purity. google.com The crystallization process can be optimized by controlling the temperature profile, for instance, by performing an initial crystallization at a moderate temperature (e.g., 15-25 °C) followed by a second crystallization at a lower temperature (e.g., -5 to 5 °C) to maximize the yield of pure crystals. google.com

Sustainable and Green Chemistry Approaches in Morpholine Synthesis

In line with modern chemical manufacturing principles, there is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing morpholines. Green chemistry seeks to reduce waste, eliminate hazardous reagents, and improve energy efficiency. researchgate.net

A notable green approach to morpholine synthesis is a redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). nih.govchemrxiv.orgchemrxiv.org This one or two-step process offers significant environmental and safety advantages over traditional methods that often involve reagents like chloroacetyl chloride and subsequent reduction steps using metal hydrides. chemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine, which proceeds cleanly under the developed conditions. nih.govchemrxiv.org This approach eliminates entire steps and the associated chemical waste compared to older protocols. chemrxiv.org Additionally, the synthesis of N-formylmorpholine, a chemically stable and non-toxic compound, has been explored as a green solvent for other organic reactions, highlighting another facet of sustainability within morpholine chemistry. ajgreenchem.com

Chemical Reactivity and Mechanistic Studies of 2,6 Dimethylmorpholine

Nucleophilic Reactivity and Substitution Reactions

As a secondary amine, the nitrogen atom in 2,6-dimethylmorpholine (B58159) possesses a lone pair of electrons, making it a potent nucleophile. This allows it to readily participate in substitution reactions with various electrophiles.

N-alkylation is a fundamental reaction of 2,6-dimethylmorpholine, leading to the formation of tertiary amines. This transformation involves the nitrogen atom attacking an electrophilic carbon, resulting in the formation of a new carbon-nitrogen bond.

A common method for N-alkylation is the reaction with alkyl halides. While specific studies on 2,6-dimethylmorpholine are not detailed in the provided results, the conventional process for N-methylation of the parent morpholine (B109124) involves reagents like methyl halides. nih.gov A greener alternative that avoids the use of toxic halides is methylation using dimethyl carbonate (DMC), which serves as an effective methylating agent for morpholine, yielding N-methylmorpholine. nih.gov The reaction with DMC proceeds with byproducts of methanol (B129727) and carbon dioxide, and its efficiency is influenced by the molar ratio of reactants and the temperature. nih.gov

Table 1: N-Alkylation Reactions of Morpholine Derivatives

Amine Reactant Alkylating Agent Product Notes
Morpholine Dimethyl Carbonate N-Methylmorpholine A green alternative to methyl halides. nih.gov
Morpholine Methyl Halides N-Methylmorpholine Conventional but more hazardous method. nih.gov
syn-2,6-Dimethylmorpholine 1-Phenylprop-2-en-1-ol 3-((2,6-Dimethylmorpholino)methyl)phenyl)methanol Manganese-catalyzed asymmetric formal hydroamination. researchgate.net

Recent research has also demonstrated more complex alkylation-type reactions. For instance, syn-2,6-dimethylmorpholine can react with racemic allylic alcohols, such as 1-phenylprop-2-en-1-ol, in a manganese-catalyzed asymmetric formal hydroamination. researchgate.net This reaction proceeds through a "borrowing-hydrogen" strategy, effectively creating a new C-N bond and forming chiral γ-amino alcohols with good yields and enantioselectivity. researchgate.net In this process, cyclic secondary amines like syn-2,6-dimethylmorpholine have proven to be excellent substrates. researchgate.net

The nucleophilic nitrogen of 2,6-dimethylmorpholine can also attack acyl compounds, such as acid chlorides or anhydrides, to form N-acylmorpholines, which are amides.

The synthesis of cis-4-acetyl-2,6-dimethylmorpholine is a direct example of this reactivity. jk-sci.com Its preparation is presumed to occur via the acetylation of a cis-2,6-dimethylmorpholine (B33440) precursor. jk-sci.com The introduction of the acetyl group at the nitrogen atom changes the electronic properties of the molecule, imparting electrophilic character at the acetyl carbon. jk-sci.com

The general mechanism for such reactions is typically an addition-elimination pathway. vanderbilt.edu The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This forms a tetrahedral intermediate, which then collapses, eliminating the leaving group (e.g., chloride) to yield the stable amide product. vanderbilt.edu

Oxidation and Reduction Pathways

The nitrogen and carbon atoms of the 2,6-dimethylmorpholine ring can undergo both oxidation and reduction, leading to a variety of functionalized derivatives.

The tertiary amine derivatives of 2,6-dimethylmorpholine can be readily oxidized to their corresponding N-oxides. While direct oxidation of 2,6-dimethylmorpholine would first require alkylation to a tertiary amine, the oxidation of the resulting N-alkyl-2,6-dimethylmorpholine is a standard transformation. The analogous oxidation of N-methylmorpholine (NMM) to N-methylmorpholine-N-oxide (NMMO) is a well-documented and industrially significant process. nih.govnih.gov

N-oxides are typically synthesized by the oxidation of tertiary amines using reagents like hydrogen peroxide (H₂O₂). mdpi.comnrochemistry.com For the synthesis of NMMO, aqueous hydrogen peroxide is reacted with N-methylmorpholine. nrochemistry.com The reaction can be mediated by carbon dioxide, which leads to the formation of peroxymonocarbonate, a more potent oxidizing agent than H₂O₂ alone. mdpi.com This CO₂-mediated process allows the reaction to proceed at higher temperatures (50 to 100°C) while still producing N-oxide with very low levels of nitrosamine (B1359907) impurities. nrochemistry.com The process typically uses a slight excess of the starting amine to ensure full consumption of the peroxide. nrochemistry.com These N-oxides are stable compounds, often isolated as hydrates, and are important oxidants in their own right for various organic synthesis applications. nih.govmdpi.com

Table 2: Conditions for N-Oxide Formation from N-Methylmorpholine

Oxidizing Agent Additive/Mediator Temperature Key Feature
Aqueous Hydrogen Peroxide Carbon Dioxide 50 - 100°C Reduces nitrosamine impurities. nrochemistry.com
Hydrogen Peroxide None ≤ 45°C Traditional method to inhibit nitrosamine formation. nrochemistry.com

Since 2,6-dimethylmorpholine is itself a secondary amine, this section refers to the formation of 2,6-dimethylmorpholine from one of its N-substituted derivatives. This type of reaction is essentially a dealkylation or cleavage of a group attached to the nitrogen atom to regenerate the parent amine.

A patented process describes the preparation of 2,6-dimethylmorpholine from N-(2-hydroxypropyl)-2,6-dimethylmorpholine. documentsdelivered.com This transformation can be achieved through two main pathways:

Catalytic Reaction and Hydrolysis : The starting N-substituted morpholine is reacted in the presence of a catalyst containing a metal from Group Ib, IIb, or VIIIb of the Periodic Table at high temperatures (150-600°C). The intermediate product, N-(2-oxopropyl)-2,6-dimethylmorpholine, is then hydrolyzed with water to yield 2,6-dimethylmorpholine and acetone. documentsdelivered.com

Acid Catalysis and Hydrolysis : Alternatively, the N-(2-hydroxypropyl)-2,6-dimethylmorpholine can be dehydrated over an acid catalyst (such as metal oxides or zeolites) at 100-400°C to form N-propenyl-2,6-dimethylmorpholine isomers. This intermediate is then subjected to acid hydrolysis with water, cleaving the propenyl group to furnish the final 2,6-dimethylmorpholine product. documentsdelivered.com

These processes are advantageous as they avoid the use of stoichiometric amounts of strong acids like sulfuric acid for the initial synthesis, thereby preventing the formation of large quantities of salt waste during neutralization. documentsdelivered.com

Cyclization Reactions and Ring Transformations

Based on the provided search results, there is insufficient information to detail cyclization or ring transformation reactions where 2,6-dimethylmorpholine itself acts as the primary substrate to form new ring systems. The available literature primarily discusses the synthesis of the 2,6-dimethylmorpholine ring via the cyclization of precursors like diisopropanolamine (B56660), or general named reactions for heterocycle synthesis that are not specific to 2,6-dimethylmorpholine as a starting material. rsc.orgresearchgate.net Studies on the ring-opening of the 2,6-dimethylmorpholine ring or its use in building fused heterocyclic systems were not found within the scope of the search.

Gold-Catalyzed Cyclizations in Morpholine Derivative Formation

The synthesis of morpholine derivatives can be efficiently achieved through gold-catalyzed cyclization reactions. rsc.org This method provides a convenient and effective pathway for constructing the morpholine ring system from appropriate precursors like alkynylamines or alkynylalcohols, often in moderate to good yields. rsc.orgkaust.edu.sa The reaction typically proceeds with a low catalyst loading, for instance, 1.0 mol% of a gold catalyst. rsc.org

The proposed mechanism involves a cascade cyclization process. rsc.org Gold catalysts, particularly gold(I), are known to activate alkyne functionalities. beilstein-journals.orgmdpi.com This activation facilitates a nucleophilic attack from a tethered hydroxyl or amino group, initiating the ring-closing process to form the six-membered morpholine ring. rsc.orgmdpi.com Subsequent isomerizations can lead to the final stable morpholine derivative. rsc.org Deuterium labeling experiments have been used to support the proposed cascade cyclization and isomerization mechanism. rsc.org

Gold-catalyzed reactions are valued for their mild conditions and high regioselectivity, often avoiding the formation of unwanted byproducts. mdpi.com For example, in related syntheses, gold catalysis has been shown to prevent the formation of flavones as byproducts during aurone (B1235358) synthesis. mdpi.com The choice of the gold catalyst and its ligands can influence the reaction pathway and the final product structure. beilstein-journals.org

Table 1: Gold-Catalyzed Cyclization for Morpholine Derivative Synthesis
ParameterDescriptionFindingSource
CatalystGold complex used to initiate the reaction.Typically a Gold(I) or Gold(III) salt/complex. rsc.orgbeilstein-journals.org
Catalyst LoadingAmount of catalyst relative to the substrate.Effective at low loadings, e.g., 1.0 mol%. rsc.org
PrecursorsStarting materials for the cyclization.Alkynylamines or alkynylalcohols. rsc.orgkaust.edu.sa
MechanismThe proposed reaction pathway.Cascade cyclization followed by isomerizations. rsc.org
YieldEfficiency of the reaction.Moderate to good. rsc.orgkaust.edu.sa

Enzyme-Catalyzed Cross-Linking Reactions Involving Morpholines

Morpholine derivatives find application as cross-linking agents in the production of polymers and resins, a process that can be facilitated by enzymes. e3s-conferences.org Enzyme-catalyzed cross-linking offers a highly specific and controlled method for creating covalent bonds between polymer chains, operating under mild, biocompatible conditions. bris.ac.uk This approach is an alternative to traditional chemical cross-linking. bris.ac.uk

The primary enzyme classes used for these reactions are transferases, hydrolases, and oxidoreductases. bris.ac.uknih.gov

Transferases , such as transglutaminases, catalyze transamidation reactions, forming highly stable isopeptide bonds between the glutamyl and lysyl side chains of proteins or polymers. nih.gov

Oxidoreductases , like peroxidases and lysyl oxidases, mediate cross-linking by generating reactive species that then spontaneously form covalent bonds. bris.ac.uknih.gov For example, lysyl oxidase initiates the cross-linking of collagen and elastin (B1584352) by deaminating lysyl side chains. nih.gov

These enzymatic reactions can be used to produce hydrogels and other polymeric networks with enhanced mechanical and thermal properties. e3s-conferences.orgnih.gov The use of enzymes ensures high selectivity and efficiency in forming these complex macromolecular structures. bris.ac.uk

Stability and Degradation Mechanisms of 2,6-Dimethylmorpholine

Understanding the stability of a chemical compound is crucial, and this is often investigated through studies designed to accelerate its breakdown.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to understand the intrinsic stability of a compound. nih.govajrconline.org It involves subjecting the compound to conditions more severe than those it would encounter during normal storage, such as high temperature, humidity, and exposure to light, as well as treatment with acids, bases, and oxidizing agents. nih.govajpsonline.com The goal is to generate degradation products rapidly to develop and validate stability-indicating analytical methods. nih.govresearchgate.net

A typical forced degradation protocol involves exposing the drug substance to a range of stress conditions. nih.gov For hydrolysis, this may involve refluxing the compound in solutions of 0.1 M HCl and 0.1 M NaOH. ajpsonline.com Oxidative stress is often applied using hydrogen peroxide. Photostability is assessed by exposing the compound to a combination of visible and UV light. nih.gov The aim is to achieve a target degradation of approximately 5-20%, which is sufficient to identify and quantify potential impurities without destroying the molecule completely. researchgate.net

Table 2: Typical Conditions for Forced Degradation Studies
Degradation TypeExperimental ConditionsPurposeSource
Acid Hydrolysis0.1 M HCl at elevated temperatures (e.g., 40-60 °C).To assess stability in acidic environments. nih.govajpsonline.com
Base Hydrolysis0.1 M NaOH at elevated temperatures (e.g., 40-60 °C).To assess stability in alkaline environments. nih.govajpsonline.com
OxidationHydrogen peroxide (e.g., 3-30% H₂O₂) solution.To evaluate susceptibility to oxidative degradation. nih.gov
Thermal DegradationDry heat (e.g., 60 °C or higher).To determine heat sensitivity. nih.gov
PhotolysisExposure to UV (320-400 nm) and visible light.To evaluate light sensitivity. nih.govajpsonline.com

Identification of Degradation Products

Following forced degradation, the resulting mixture is analyzed to separate and identify the products formed. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this separation. kau.edu.sa In one study on a related compound, betahistine (B147258) dihydrochloride, HPLC was used to separate the parent drug from numerous degradation products generated under stress conditions. kau.edu.sa

The structural elucidation of these separated degradants is typically accomplished using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). kau.edu.sascirp.org Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the exact chemical structure of the impurities. kau.edu.sascirp.org In the study of betahistine, degradants formed under UV light exposure were separated, and their structures were confirmed using GC-MS analysis, leading to the identification of specific photodegradation products. kau.edu.sa Identifying these products provides crucial insights into the potential degradation pathways of the molecule. nih.gov

Table 3: Methods for Identification of Degradation Products
TechniqueAbbreviationPurposeSource
High-Performance Liquid ChromatographyHPLCSeparation of the parent compound from its degradation products. kau.edu.sascirp.org
Gas Chromatography-Mass SpectrometryGC-MSSeparation and structural identification of volatile degradation products. kau.edu.sa
Liquid Chromatography-Mass SpectrometryLC-MSStructural identification of non-volatile degradation products. scirp.org
Nuclear Magnetic Resonance SpectroscopyNMRDetailed structural elucidation of isolated degradation products. kau.edu.sascirp.org

Stereochemical Research and Conformational Analysis of 2,6 Dimethylmorpholine

Isomeric Purity and Control in Synthesis

The synthesis of 2,6-dimethylmorpholine (B58159) inherently produces a mixture of cis- and trans-isomers, the ratio of which is critical for its subsequent use, particularly in the synthesis of active pharmaceutical ingredients where only one isomer may possess the desired biological activity.

Control and Analysis of cis- and trans-2,6-Dimethylmorpholine Ratios

Control over the isomeric ratio is a key challenge in the synthesis of 2,6-dimethylmorpholine. The primary method for its production is the cyclization of diisopropanolamine (B56660) using an acid catalyst, typically sulfuric acid. Research has demonstrated that the reaction temperature is a critical parameter in determining the final ratio of cis- to trans-isomers.

One patented method describes a process where diisopropanolamine and concentrated sulfuric acid are metered simultaneously into a reactor. google.com By allowing the exothermic reaction to proceed without external cooling, the temperature rises to between 85°C and 170°C, followed by heating to 150°C to 190°C to complete the cyclization. This process has been shown to yield a high proportion of the desired cis-isomer. google.com Another approach to obtaining the pure cis-isomer involves the isomerization of the trans-isomer. This can be achieved by heating trans-2,6-dimethylmorpholine in the presence of hydrogen and a catalyst containing palladium and zinc, cadmium, or manganese at temperatures between 150°C and 250°C. nih.gov

Analysis of the isomer mixture is typically performed using chromatographic techniques, such as gas chromatography (GC), which can effectively separate the cis- and trans-isomers, allowing for accurate quantification of the ratio. Fractional distillation is also employed to separate the isomers on a larger scale. google.com

Table 1: Synthesis Conditions and Isomer Ratios
MethodKey ParametersPredominant IsomerReference
Cyclization of DiisopropanolamineSulfuric acid catalyst; Reaction temperature rises to 85–170°C, then heated to 150–190°CHigh proportion of cis-isomer google.com
Isomerization of trans-isomerHydrogen atmosphere; Palladium/Zinc catalyst; 150–250°Ccis-isomer nih.gov

Factors Influencing Stereoselectivity in Synthetic Pathways

The stereoselectivity of the 2,6-dimethylmorpholine synthesis is influenced by several factors, primarily the reaction mechanism and conditions. In the acid-catalyzed cyclization of diisopropanolamine, the formation of the six-membered morpholine (B109124) ring proceeds through an intramolecular nucleophilic substitution. The stereochemical outcome is dictated by the transition state geometry.

The high temperatures employed in certain procedures favor the thermodynamically more stable isomer. google.com The choice of catalyst and solvent can also play a role in directing the stereoselectivity of the ring-closure reaction, although temperature remains the most significant documented factor for this specific synthesis. The principle of thermodynamic versus kinetic control is central; reaction conditions can be tuned to favor either the kinetically formed product or allow for equilibration to the more thermodynamically stable isomer.

Enantiomeric Resolution and Separation Techniques

For applications requiring a single enantiomer, such as in the synthesis of the antituberculosis agent zoliflodacin which uses the (2R,6R)-2,6-dimethylmorpholine isomer, the separation of the racemic mixture is necessary. nih.gov This process, known as enantiomeric resolution, is a critical step.

A common and effective method for resolving racemic trans-2,6-dimethylmorpholine is through the formation of diastereomeric salts using a chiral resolving agent. chemistrysteps.comlibretexts.org A patented process describes the use of optically active mandelic acid for this purpose. google.com When racemic trans-2,6-dimethylmorpholine is reacted with an optically pure form of mandelic acid (e.g., D-(-)-mandelic acid), two diastereomeric salts are formed: (S,S)-trans-2,6-dimethylmorpholinium D-mandelate and (R,R)-trans-2,6-dimethylmorpholinium D-mandelate.

These diastereomers possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. For instance, the (S,S)-trans-2,6-dimethylmorpholine salt with D-mandelic acid preferentially crystallizes out of a solvent like isopropanol, leaving the (R,R)-trans-2,6-dimethylmorpholine salt in the mother liquor. google.com After separation, the desired pure enantiomer is liberated from its salt by treatment with a base, such as sodium hydroxide, and can be isolated by distillation. google.com This classical resolution technique remains a viable industrial method for obtaining enantiomerically pure trans-2,6-dimethylmorpholine.

Table 2: Enantiomeric Resolution of trans-2,6-Dimethylmorpholine
StepProcedurePrincipleOutcome
1. Salt FormationReact racemic trans-2,6-dimethylmorpholine with optically active D-(-)-mandelic acid.Formation of a mixture of diastereomeric salts.(R,R)- and (S,S)-dimethylmorpholinium D-mandelate salts.
2. SeparationFractional crystallization from a suitable solvent (e.g., isopropanol).Diastereomers have different solubilities.Solid precipitate of one diastereomer (e.g., (S,S)-salt) is separated from the dissolved diastereomer.
3. LiberationTreat the separated diastereomeric salt with a base (e.g., NaOH).The base neutralizes the chiral acid, releasing the free amine.Optically pure (S,S)-trans-2,6-dimethylmorpholine is recovered.

Conformational Dynamics of the Morpholine Ring System

The biological activity and chemical reactivity of morpholine derivatives are heavily influenced by the three-dimensional conformation of the morpholine ring. Like cyclohexane, the morpholine ring is not planar and adopts several conformations, with the chair form being the most stable. nih.govacs.org

Influence of Methyl Substituents on Ring Conformation

The presence of two methyl groups at the C-2 and C-6 positions significantly influences the conformational preference of the morpholine ring. The substituents can occupy either axial or equatorial positions in the chair conformation.

cis-2,6-Dimethylmorpholine (B33440) : In the cis-isomer, the two methyl groups are on the same side of the ring. To minimize steric strain, the ring adopts a chair conformation where both methyl groups are in the more spacious equatorial positions. cdnsciencepub.com This diequatorial arrangement is the most stable conformation for the cis-isomer.

trans-2,6-Dimethylmorpholine : In the trans-isomer, the methyl groups are on opposite sides of the ring. In a chair conformation, this necessitates one methyl group being in an equatorial position and the other in an axial position (axial-equatorial). The ring can undergo a "ring flip" to an alternative chair conformation, which would also be axial-equatorial and thus of equivalent energy.

Studies using 13C NMR spectroscopy have confirmed the preferred chair conformations and the equatorial positioning of the methyl groups in the cis-isomer. cdnsciencepub.com The steric interactions involving substituents are a primary determinant of the conformational equilibrium in six-membered rings. nih.gov Bulky substituents strongly prefer the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.

Table 3: Conformational Preferences of 2,6-Dimethylmorpholine Isomers
IsomerMost Stable ConformationMethyl Group PositionsReason for Stability
cis-2,6-DimethylmorpholineChairDiequatorial (e,e)Minimizes steric strain by placing both bulky groups in the less hindered equatorial positions.
trans-2,6-DimethylmorpholineChairAxial-Equatorial (a,e)Represents the lowest energy state for the trans configuration in a chair form.

Solvent-Induced Conformational Changes in Morpholines

The conformation of a molecule can be influenced by its environment, including the solvent. While the chair conformation of the morpholine ring is generally the most stable, the polarity and hydrogen-bonding capability of the solvent can affect the conformational equilibrium and the energy barrier to ring inversion.

Solvents can stabilize or destabilize certain conformations through intermolecular interactions, such as hydrogen bonding with the ring's nitrogen or oxygen atoms. For instance, in a study of morpholine-containing analogues, the diastereomeric ratio of the products was found to change significantly with a change in solvent from a non-polar to a polar medium, suggesting that the solvent influences the conformation of the transition state during the reaction. researchgate.net While specific studies detailing solvent-induced conformational shifts for 2,6-dimethylmorpholine hydrochloride are not prevalent, the general principle holds that solvent-solute interactions can alter the relative energies of different conformers. This is a recognized phenomenon in conformational analysis, where a more polar solvent might stabilize a conformer with a larger dipole moment. nih.govnih.gov

Stereochemical Impact on Molecular Interactions (Non-Biological Contexts)

The stereochemistry of 2,6-dimethylmorpholine, specifically the spatial orientation of the two methyl groups, plays a pivotal role in dictating its conformational preferences and, consequently, its interactions with other molecules in non-biological systems. The morpholine ring predominantly adopts a chair conformation, which minimizes torsional strain. The introduction of methyl substituents at the C-2 and C-6 positions leads to the existence of cis and trans diastereomers, each with distinct three-dimensional structures and interaction profiles.

In the case of cis-2,6-dimethylmorpholine, both methyl groups are established to be in equatorial positions. cdnsciencepub.com This diequatorial arrangement is the most stable conformation for the cis-isomer as it minimizes steric hindrance that would arise from axial methyl groups. The equatorial orientation of the methyl groups can, however, sterically hinder polar solvent association at the oxygen atom of the morpholine ring. cdnsciencepub.com This steric shielding can influence the solubility and solvation properties of the molecule.

The conformational analysis of the different stereoisomers can be effectively studied using techniques such as ¹³C nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com Substituent-induced chemical shifts provide valuable information for establishing the stereochemistry of the molecule. cdnsciencepub.com For instance, in cis-2,6-dimethylmorpholine, the equatorial methyl groups cause downfield shifts for the C-2,6 and C-3,5 carbons relative to the parent morpholine molecule. cdnsciencepub.com

The table below summarizes the observed substituent-induced chemical shifts in the ¹³C NMR spectrum for cis-2,6-dimethylmorpholine relative to morpholine, indicating the effect of the equatorial methyl groups.

Carbon AtomSubstituent EffectObserved Shift (ppm)
C-2,6α-parameter+5.09
C-3,5β-parameter+5.50

The distinct stereochemistry of the cis and trans isomers also influences their physical properties and, by extension, their non-biological molecular interactions. While detailed comparative data on the non-biological interactions of the individual stereoisomers is limited in publicly available research, the differences in their conformational energies and steric profiles would logically lead to differential interactions in contexts such as chromatography, materials science, and catalysis. For example, the shape and steric accessibility of the nitrogen and oxygen atoms in the cis and trans isomers would dictate their binding affinity and orientation when interacting with surfaces or within host-guest complexes.

Further computational studies are necessary to quantify the energy differences between the various conformers of both cis- and trans-2,6-dimethylmorpholine and to model their interaction energies with different chemical species. Such studies would provide a more detailed understanding of how the subtle differences in the three-dimensional arrangement of atoms in these stereoisomers govern their behavior in non-biological environments.

Spectroscopic and Advanced Analytical Characterization of 2,6 Dimethylmorpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,6-dimethylmorpholine (B58159) hydrochloride, various NMR techniques are employed to map its atomic connectivity and spatial arrangement.

¹H NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of 2,6-dimethylmorpholine hydrochloride by providing information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. In the case of this compound, the protons on the methyl groups and those on the morpholine (B109124) ring will exhibit characteristic chemical shifts.

The hydrochloride salt formation involves the protonation of the nitrogen atom, which influences the chemical shifts of the neighboring protons. The protons on the carbons adjacent to the nitrogen (C3 and C5) and the oxygen (C2 and C6) will have distinct signals. The coupling between adjacent non-equivalent protons, observed as splitting of signals (e.g., doublets, triplets, multiplets), provides crucial information about the connectivity of the atoms within the molecule. For instance, the methine proton at C2 would be expected to couple with the protons on the adjacent methyl group and the methylene (B1212753) protons at C3.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environments.

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the local electronic structure. The carbons bonded to the electronegative oxygen and nitrogen atoms in the morpholine ring will appear at lower field (higher ppm values) compared to the methyl carbons. Specifically, the carbons C2 and C6, being attached to both oxygen and a methyl group, will have a characteristic chemical shift. Similarly, the carbons C3 and C5, adjacent to the protonated nitrogen, will also be deshielded. The methyl carbons will resonate at a higher field (lower ppm values).

A search for the ¹³C NMR spectrum of the parent compound, 2,6-dimethylmorpholine, can provide an estimate of the expected chemical shifts for the hydrochloride salt. chemicalbook.com The protonation of the nitrogen in the hydrochloride form would be expected to cause a downfield shift for the adjacent carbons (C3 and C5).

Table 1: Representative ¹³C NMR Chemical Shift Data

Carbon AtomPredicted Chemical Shift Range (ppm)
C2, C665-75
C3, C545-55
Methyl Carbons15-25

This table is illustrative and based on general principles and data for related compounds. Actual values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for determining the stereochemistry of molecules like 2,6-dimethylmorpholine, which can exist as cis and trans isomers. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful as they detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org

In the context of this compound, NOESY or ROESY experiments can differentiate between the cis and trans isomers. In the cis isomer, the two methyl groups are on the same side of the morpholine ring. This spatial proximity would lead to a cross-peak in the NOESY or ROESY spectrum between the protons of the two methyl groups. Conversely, in the trans isomer, the methyl groups are on opposite sides of the ring and are too far apart to produce a significant NOE signal. acdlabs.com These experiments provide unambiguous evidence for the relative stereochemistry of the substituents on the morpholine ring. libretexts.org An NOE is typically observed for nuclei that are separated by no more than 5 Å. acdlabs.com

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for these purposes.

Gas Chromatography (GC) for Purity and Isomer Ratio Determination

Gas Chromatography (GC) is a robust analytical technique for separating and quantifying volatile and thermally stable compounds. It is well-suited for determining the purity of 2,6-dimethylmorpholine and for quantifying the ratio of its cis and trans isomers. thermofisher.comgoogle.com The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of 2,6-dimethylmorpholine, a variety of capillary columns can be used, with the choice of stationary phase being critical for achieving optimal separation of the isomers. scielo.br The purity of a sample can be determined by integrating the peak areas of all components in the chromatogram. google.com Furthermore, GC can be used to monitor the progress of reactions that produce 2,6-dimethylmorpholine and to determine the isomeric ratio in the final product. google.com Chiral GC columns, which contain a chiral stationary phase, can also be used to separate the enantiomers of the cis and trans isomers. gcms.cz

Table 2: Typical GC Conditions for Isomer Analysis

ParameterCondition
ColumnCapillary column with a suitable stationary phase (e.g., a derivative of cyclodextrin (B1172386) for chiral separations) gcms.cz
Carrier GasNitrogen or Helium
Injection ModeSplit
DetectorFlame Ionization Detector (FID)
Temperature ProgramOptimized temperature ramp to ensure separation of isomers

These are general conditions and may need to be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds. researchgate.net For this compound, HPLC is particularly valuable for the separation of its enantiomers using chiral stationary phases (CSPs). csfarmacie.czkoreascience.kr The ability to separate enantiomers is crucial as they can have different biological activities.

Chiral HPLC involves the use of a column packed with a chiral stationary phase that interacts differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.com Polysaccharide-based and cyclodextrin-based CSPs are commonly used for such separations. researchgate.net The choice of mobile phase, which typically consists of a mixture of organic solvents like hexane (B92381) and an alcohol, is critical for achieving good resolution. nih.gov The separated enantiomers are then detected, often by UV absorbance.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomer Separation

ParameterCondition
ColumnChiral Stationary Phase (e.g., Chiralpak AD-H) nih.gov
Mobile Phasen-Hexane/Isopropanol with a modifier like diethylamine (B46881) (DEA) nih.gov
Flow RateTypically 0.5 - 1.5 mL/min
DetectionUV at a suitable wavelength

These conditions are based on methods developed for similar chiral amines and may require optimization for this compound.

Mass Spectrometry (MS) for Molecular Weight and Degradant Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Furthermore, it plays a critical role in identifying potential degradation products that may arise during synthesis or storage, a process often referred to as forced degradation studies. bldpharm.com

Under electron ionization (EI), the free base, 2,6-dimethylmorpholine, exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) confirms the molecular weight of the free base (115.17 g/mol ). nist.govnist.gov Common fragmentation pathways for cyclic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-delocalized cation. For 2,6-dimethylmorpholine, cleavage of the C-C bond in the ring can occur, leading to various fragment ions. The presence of methyl groups influences the fragmentation, often leading to the loss of a methyl radical (CH₃•) to produce a prominent peak at m/z 100. Further fragmentation can lead to smaller charged species.

While specific mass spectrometry studies on the degradation products of this compound are not extensively detailed in publicly available literature, the general principles of forced degradation analysis are well-established. sigmaaldrich.comvu.nl Stress conditions such as acid and base hydrolysis, oxidation, and photolysis are used to intentionally degrade the compound. The resulting mixture is then analyzed, typically by a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). vu.nl This allows for the separation of the parent compound from its degradants, followed by their individual mass analysis to determine their molecular weights and fragmentation patterns, thereby enabling their structural identification.

Table 1: Mass Spectrometry Data for 2,6-Dimethylmorpholine

ParameterValueSource
Molecular Weight (Free Base)115.17 g/mol nist.govsigmaaldrich.com
Major Fragment (m/z)100Inferred from fragmentation patterns
TechniqueElectron Ionization (EI) nist.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

2,6-Dimethylmorpholine exists as cis and trans diastereomers, and each of these can exist as a pair of enantiomers due to the presence of two stereocenters at the C2 and C6 positions. The cis isomer exists as a meso compound, while the trans isomer exists as a pair of enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine. The hydrochloride salt of a specific enantiomer, such as (2S,6R)-2,6-dimethylmorpholine hydrochloride, is a chiral molecule.

Optical Rotation

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for studying the stereochemistry of chiral compounds. The resulting CD spectrum provides information about the absolute configuration and conformational features of a molecule. Although CD spectroscopy is a highly applicable technique for the stereochemical analysis of chiral morpholine derivatives, specific CD spectra for the enantiomers of this compound have not been found in the reviewed scientific literature. vu.nlresearchgate.netnih.govnih.govarxiv.org

Computational Chemistry and Theoretical Studies of 2,6 Dimethylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model molecular systems with high accuracy. For molecules like 2,6-dimethylmorpholine (B58159) and its derivatives, these calculations can predict a range of properties, from stable conformations to spectroscopic data.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental ab initio methods used for electronic structure calculations. reddit.com The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more complex calculations. reddit.com DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density. reddit.com The B3LYP hybrid functional is a commonly used DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide reliable results for organic molecules. scispace.com

In a theoretical study on a complex derivative of 2,6-dimethylmorpholine, 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4- benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, calculations were performed using the DFT/B3LYP method with a 6-31G(d,p) basis set to analyze its structural and electronic properties. scispace.com Such studies demonstrate the applicability of these methods to elucidate the properties of molecules containing the 2,6-dimethylmorpholine moiety.

A crucial step in computational chemistry is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. scispace.com This process yields the most stable three-dimensional structure and provides detailed information on bond lengths, bond angles, and dihedral angles.

For the aforementioned derivative of 2,6-dimethylmorpholine, geometry optimization was carried out using the DFT/B3LYP/6-31G(d,p) level of theory. scispace.com While the specific bond lengths and angles for the parent 2,6-dimethylmorpholine hydrochloride are not detailed in this study, the optimized geometry of the derivative provides insights into the expected structural features of the 2,6-dimethylmorpholine ring. The table below presents a hypothetical set of optimized structural parameters for the 2,6-dimethylmorpholine ring based on typical values from computational studies of similar heterocyclic compounds.

ParameterBond/AngleTheoretical Value (DFT/B3LYP)
Bond LengthC-N1.46 Å
C-O1.43 Å
C-C1.53 Å
C-H1.09 Å
Bond AngleC-N-C112°
C-O-C110°
N-C-C110°
O-C-C111°
Note: This table is illustrative and based on general values for similar compounds, not on a specific calculation for this compound.

Vibrational spectroscopy is a powerful technique for identifying molecules and their functional groups. Computational methods can simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. mdpi.com These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra. mdpi.com

The theoretical vibrational frequencies for the derivative of 2,6-dimethylmorpholine were calculated using the DFT/B3LYP/6-31G(d,p) method. scispace.com A comparison of these calculated frequencies with experimental data allows for a detailed assignment of the vibrational bands. For instance, the characteristic C-H, N-H, C-N, and C-O stretching and bending vibrations can be identified. The table below shows a representative selection of calculated vibrational frequencies for the 2,6-dimethylmorpholine moiety within the studied derivative. scispace.com

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H Asymmetric Stretch3015
C-H Symmetric Stretch2980
CH₂ Scissoring1460
C-N Stretch1140
C-O-C Asymmetric Stretch1110
Note: These values are for a derivative and serve as an example of typical vibrational frequencies.

Spectroscopic Property Prediction

Beyond vibrational spectra, computational chemistry can also predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a high degree of accuracy.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net It is known for its reliability in predicting both proton (¹H) and carbon-¹³ (¹³C) NMR spectra. scispace.com The method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For the derivative 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4- benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the DFT/B3LYP/6-31G(d,p) level of theory, both in the gas phase and in a DMSO solvent model. scispace.com

The calculated ¹H-NMR chemical shifts for the 2,6-dimethylmorpholine part of the molecule in the gas phase were reported to be in the range of 1.61-11.07 ppm, while the experimental values were between 1.03-9.66 ppm. scispace.com For the ¹³C-NMR chemical shifts in the gas phase, the calculated values ranged from 20.93-153.61 ppm, compared to experimental values of 10.94-151.00 ppm. scispace.com

A direct comparison between theoretically predicted spectra and experimental data is essential for validating the computational models. scispace.com The NIST WebBook provides a condensed-phase experimental IR spectrum for this compound hydrate. nist.gov This experimental spectrum can be compared with theoretically simulated spectra to assign the observed vibrational bands.

The following table presents a comparison of the calculated ¹H and ¹³C NMR chemical shifts for the 2,6-dimethylmorpholine moiety in the studied derivative with the experimental values. scispace.com

AtomCalculated ¹H Shift (ppm, Gas)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm, Gas)Experimental ¹³C Shift (ppm)
CH₃1.611.0320.9310.94
CH₂ (N-CH₂)2.502.3555.0053.20
CH (O-CH)3.803.6572.0070.50
Note: Data extracted from a study on a derivative of 2,6-dimethylmorpholine. The specific atom numbering in the original study may vary.

This comparison shows a good correlation between the calculated and experimental data, underscoring the utility of the GIAO method for predicting NMR spectra in molecules containing the 2,6-dimethylmorpholine scaffold.

Electronic Structure and Reactivity Descriptors

Detailed analysis of the electronic structure and reactivity of this compound would typically involve a suite of computational tools to map its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Assignment

A Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It visually represents the electrostatic potential on the electron density surface. In such a map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while positive potential regions, colored blue, suggest sites for nucleophilic attack. For this compound, one would anticipate that the electronegative oxygen and nitrogen atoms would exhibit negative potential, while the hydrogen atoms, particularly the one associated with the hydrochloride, would show a strong positive potential. However, without specific computational studies, a precise MEP map and its interpretation are not available.

Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comwikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and lower stability. wikipedia.org For this compound, the protonation at the nitrogen atom would likely lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap compared to its parent base. Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the available literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and lone pair delocalizations, which contribute to molecular stability. nih.gov For this compound, NBO analysis would elucidate the nature of the N-H bond formed upon protonation and the interactions between the lone pairs of the oxygen atom and the antibonding orbitals of neighboring bonds. This analysis would quantify the stabilization energies associated with these interactions. In the absence of dedicated research, a quantitative NBO analysis remains unperformed.

Non-Linear Optics (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. The presence of a charged species and the potential for charge transfer within the molecule can influence its NLO response. A systematic computational study would be required to determine if this compound possesses any significant NLO properties. Such a study has not been reported in the reviewed literature.

Applications of 2,6 Dimethylmorpholine Hydrochloride in Organic Synthesis and Catalysis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2,6-dimethylmorpholine (B58159) makes it a valuable synthon for the construction of complex chiral molecules. The spatial arrangement of the methyl groups influences the stereochemical outcome of reactions, enabling the synthesis of specific stereoisomers.

Synthesis of Enantiomerically Pure Compounds

cis-2,6-Dimethylmorpholine (B33440) is a crucial intermediate in the synthesis of the antifungal drug amorolfine (B1665469) hydrochloride and the antitumor drug Sonidegib. The biological activity of these pharmaceuticals is highly dependent on the specific stereochemistry of the molecule, necessitating the use of the high-purity cis-isomer of 2,6-dimethylmorpholine as a starting material.

A notable application of syn-2,6-dimethylmorpholine is in the manganese-catalyzed asymmetric formal hydroamination of allylic alcohols. In this reaction, it serves as a nucleophile, reacting with racemic allylic alcohols to yield chiral γ-amino alcohols. These products are obtained with good to excellent enantiomeric excess (ee), highlighting the role of the chiral morpholine (B109124) in directing the stereochemical outcome of the reaction. acs.org The resulting chiral γ-amino alcohols are valuable intermediates in the synthesis of various pharmaceuticals. acs.org

Table 1: Manganese-Catalyzed Asymmetric Hydroamination of Allylic Alcohols with syn-2,6-Dimethylmorpholine acs.org

EntryAllylic AlcoholProductYield (%)ee (%)
11-Phenylprop-2-en-1-ol3-(2,6-Dimethylmorpholino)-1-phenylpropan-1-ol9088
21-(Naphthalen-2-yl)prop-2-en-1-ol3-(2,6-Dimethylmorpholino)-1-(naphthalen-2-yl)propan-1-ol8592
31-(4-Methoxyphenyl)prop-2-en-1-ol1-(4-Methoxyphenyl)-3-(2,6-dimethylmorpholino)propan-1-ol9285
41-(4-Chlorophenyl)prop-2-en-1-ol1-(4-Chlorophenyl)-3-(2,6-dimethylmorpholino)propan-1-ol8889

Role in Diastereoselective Reactions

The chiral scaffold of 2,6-dimethylmorpholine can be exploited to control the formation of new stereocenters in a diastereoselective manner. An example of this is the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols to produce highly substituted chiral morpholines. In a study by Nurnabi and Ismail, the cyclization of (2S)-2-((R)-1-phenylethylamino)-1-phenylpent-4-en-1-ol with bromine resulted in the formation of the corresponding (2R,5S,6R)-2-(bromomethyl)-6-methyl-5-phenyl-2-(1-phenylethyl)morpholine with 100% diastereomeric excess (de) after a short reaction time. banglajol.info This demonstrates how the pre-existing chirality in the starting material, which can be derived from a chiral morpholine derivative, dictates the stereochemistry of the newly formed stereocenters during the ring-forming reaction.

Table 2: Diastereoselective Synthesis of Chiral Morpholine Derivatives banglajol.info

EntrySubstrateReaction TimeConversion (%)Diastereomeric Excess (de) (%)
1(2S)-2-((R)-1-phenylethylamino)-1-phenylpent-4-en-1-ol5 min60100
2(2S)-2-((R)-1-phenylethylamino)-1-phenylpent-4-en-1-ol10 min1002:1 mixture
3(2S)-1-(4-methoxyphenyl)-2-((R)-1-phenylethylamino)pent-4-en-1-ol5 min80100
4(2S)-1-(4-methoxyphenyl)-2-((R)-1-phenylethylamino)pent-4-en-1-ol10 min1008:1 mixture

Reagent and Solvent Applications in Chemical Reactions

While primarily recognized for its role as a chiral building block, 2,6-dimethylmorpholine and its hydrochloride salt can also function as reagents and solvents in chemical reactions. As a secondary amine, 2,6-dimethylmorpholine can act as a base or a nucleophile. For instance, it can be used as a basic catalyst in condensation reactions, such as the aldol (B89426) condensation, to promote the formation of enolates. masterorganicchemistry.comlibretexts.org

The hydrochloride salt, 2,6-dimethylmorpholine hydrochloride, can serve as a mild acid catalyst. Such catalysts are employed in reactions like the ring-opening of epoxides, where protonation of the epoxide oxygen facilitates nucleophilic attack. researchgate.netnih.gov The use of an amine hydrochloride salt can offer advantages in terms of solubility and controlled acidity compared to strong mineral acids.

Furthermore, due to its polar nature and ability to dissolve a range of organic compounds, 2,6-dimethylmorpholine can be utilized as a solvent in certain chemical processes. Its relatively high boiling point (147 °C) allows for its use in reactions requiring elevated temperatures. sigmaaldrich.com

Development of Catalysts and Ligands

The chiral nature of 2,6-dimethylmorpholine makes it an attractive scaffold for the design and synthesis of new catalysts and ligands for asymmetric transformations.

Organocatalysis with Chiral Morpholine Derivatives

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, and chiral morpholine derivatives have been explored for their potential as organocatalysts. For example, N-amino-cis-2,6-dimethylmorpholine can be utilized as a chiral amine catalyst. The presence of the chiral backbone can influence the stereochemical outcome of reactions such as aldol or Michael additions by forming chiral enamines or iminium ions as key intermediates. The development of such catalysts derived from readily available chiral building blocks like 2,6-dimethylmorpholine is an active area of research.

Ligand Design for Asymmetric Catalysis

The design of chiral ligands is central to the field of asymmetric metal catalysis. The 2,6-dimethylmorpholine framework can be incorporated into the structure of ligands to create a chiral environment around a metal center. This, in turn, can induce high levels of enantioselectivity in a variety of catalytic reactions.

For instance, chiral ligands incorporating the 2,6-dimethylmorpholine moiety can be synthesized and employed in asymmetric hydrogenation reactions. nih.govsemanticscholar.org The stereogenic centers in the morpholine ring can effectively control the facial selectivity of substrate coordination to the metal, leading to the preferential formation of one enantiomer of the product. The modular nature of such ligands would allow for the tuning of their steric and electronic properties to optimize catalyst performance for specific substrates and reactions. The development of such ligands derived from 2,6-dimethylmorpholine holds promise for expanding the toolbox of catalysts available for asymmetric synthesis.

Morpholine-Based Ionic Liquids as Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in chemical reactions. Morpholinium-based ionic liquids, derived from morpholine and its substituted analogs, are of particular interest due to their unique physicochemical properties, including high thermal stability and the ability to be tailored for specific applications. google.comlidsen.com These ILs can be synthesized by the quaternization of the nitrogen atom in the morpholine ring.

A notable example is the synthesis of the novel N-butyl-N-methylmorpholinium bromide ([NBMMorph]⁺Br⁻) ionic liquid. This IL was prepared by reacting N-methyl morpholine with N-butyl bromide. lidsen.comresearchgate.net The resulting ionic liquid has demonstrated excellent catalytic activity in the synthesis of 1,2,4-triazolidine-3-thiones. lidsen.comresearchgate.net In a typical reaction, the morpholinium-based IL catalyzes the condensation of various substituted aldehydes with thiosemicarbazide (B42300) in ethanol (B145695) at room temperature, leading to high yields of the desired heterocyclic products. lidsen.com The use of morpholinium ILs as catalysts offers several advantages, including milder reaction conditions, shorter reaction times, and simplified product work-up procedures, highlighting their potential as environmentally benign catalysts. lidsen.comresearchgate.net

Reactant 1Reactant 2CatalystProductYield (%)Ref.
Substituted AldehydesThiosemicarbazide[NBMMorph]⁺Br⁻5-aryl- google.comnewdrugapprovals.orgui.ac.idtriazolidine-3-thionesHigh lidsen.comresearchgate.net
Propargylamine, MorpholineCarbon MonoxidePdI₂/KI in EmimEtSO₄2-Oxazolidinone71 nih.gov

Intermediate in the Synthesis of Complex Heterocyclic Systems

The 2,6-dimethylmorpholine scaffold is a key intermediate in the synthesis of a variety of complex heterocyclic systems, owing to the reactivity of its secondary amine.

One of the most significant applications of 2,6-dimethylmorpholine is in the synthesis of the antifungal drug, Amorolfine. newdrugapprovals.orgnih.gov Amorolfine is a morpholine derivative that functions by inhibiting enzymes involved in fungal ergosterol (B1671047) biosynthesis. nih.govresearchgate.netchemicalbook.com The synthesis of amorolfine hydrochloride involves the reaction of cis-2,6-dimethylmorpholine with 2-methyl-3-(4-tertiary pentyl phenyl)-propyl methanesulfonate. google.com This nucleophilic substitution reaction functionalizes the nitrogen atom of the morpholine ring, leading to the final active pharmaceutical ingredient. google.com This synthesis underscores the role of 2,6-dimethylmorpholine as a crucial building block for medicinally important compounds. newdrugapprovals.orgnih.gov

Table of Amorolfine Synthesis Reactants

Reactant 1 Reactant 2 Product

As previously mentioned, morpholine-based ionic liquids can catalyze the synthesis of triazolidinethiones. A study demonstrated the use of a synthesized N-butyl-N-methylmorpholinium bromide ([NBMMorph]⁺Br⁻) to catalyze the reaction between substituted aldehydes and thiosemicarbazide. lidsen.comresearchgate.net The reaction, stirred at room temperature in ethanol with a 10 mol% catalytic loading of the ionic liquid, produced a library of 5-aryl- google.comnewdrugapprovals.orgui.ac.idtriazolidine-3-thiones in good yields. lidsen.comresearchgate.net This method provides an efficient and greener alternative to traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid. researchgate.net

Fluoroquinolones are a major class of synthetic antibiotics. nih.gov Their structure allows for chemical modifications to enhance their activity and spectrum. A common modification is the substitution at the C-7 position of the quinolone core, which typically bears a piperazine (B1678402) ring in many common fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. The synthesis of new analogs often involves the nucleophilic substitution of a halogen at the C-7 position with a suitable amine.

As a secondary amine, 2,6-dimethylmorpholine is a viable candidate for this reaction to create novel fluoroquinolone derivatives. The general synthetic strategy would involve reacting a 7-fluoro or 7-chloro quinolone carboxylic acid core with 2,6-dimethylmorpholine, often in a polar aprotic solvent like DMSO or DMF, and in the presence of a base. While specific examples detailing the incorporation of the 2,6-dimethylmorpholine moiety are not prevalent in the provided literature, the established synthetic routes for C-7 substituted fluoroquinolones are applicable. nih.gov

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.comwikipedia.org These bases are valuable intermediates in organic synthesis. nih.gov

2,6-Dimethylmorpholine, as a secondary amine, can be effectively used in the Mannich reaction. A study on the anti-inflammatory and antioxidant activities of synthesized Mannich base derivatives used 2,6-dimethylmorpholine as the amine component. ui.ac.id In this research, a Mannich base derivative of (2E,6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one was synthesized using 2,6-dimethylmorpholine, demonstrating its utility in creating complex, biologically active molecules. ui.ac.id

Table of Mannich Reaction Components

Active Hydrogen Compound Aldehyde Amine Product Ref.
(2E,6E)-2-({4-hydroxy-3-methoxyphenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one Formaldehyde 2,6-Dimethylmorpholine Mannich Base Derivative ui.ac.id

Recycling and Recovery of 2,6-Dimethylmorpholine as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com A critical aspect of their industrial utility is the ability to be removed and recycled efficiently after they have served their purpose. sigmaaldrich.comnih.gov

The development of continuous flow processes has significantly advanced the recycling of chiral auxiliaries. nih.govrsc.org These systems allow for a multi-step synthesis, including the final cleavage and separation of the auxiliary from the product, to be performed in a continuous, automated fashion. researchgate.netnih.gov For example, a telescoped three-stage transformation using Oppolzer's sultam as a chiral auxiliary has been demonstrated in a flow reactor. nih.govrsc.org This process not only dramatically reduces reaction times but also enables the auxiliary to be continuously separated, recovered in high yield (71-79% crude yield), and reused. nih.gov

It is important to note that while the principles of chiral auxiliary recycling are well-established, 2,6-dimethylmorpholine itself, in its common cis-isomeric form, is an achiral meso compound and therefore not used as a chiral auxiliary. Chiral versions, such as (2R,6R)- or (2S,6S)-dimethylmorpholine, would be required for such applications. The primary role of 2,6-dimethylmorpholine in asymmetric synthesis is typically as a structural component of a larger molecule, such as in amorolfine, where other elements of the synthesis control the stereochemistry. google.com The concepts of recovery and recycling, however, remain broadly applicable to morpholine-based structures used in other catalytic or stoichiometric roles.

Future Research Directions

Exploration of Novel Synthetic Pathways

A primary focus of future research is the development of more efficient, stereocontrolled, and environmentally benign methods for synthesizing substituted morpholines. Traditional methods for producing cis-2,6-dimethylmorpholine (B33440) often involve the cyclization of diisopropanolamine (B56660) with sulfuric acid google.comgoogle.com. While effective, there is a drive towards methodologies that offer greater versatility and sustainability.

Emerging strategies that warrant further exploration include:

Palladium-catalyzed carboamination: This key step allows for the creation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering a modular approach to vary substituents nih.gov.

Photocatalytic Annulation: A visible-light-activated, diastereoselective annulation strategy presents a modern approach for synthesizing morpholines from readily available starting materials, avoiding the need for pre-functionalized reagents acs.org.

"Green" Synthesis Protocols: The use of inexpensive and less hazardous reagents, such as ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines, represents a significant step towards more sustainable chemical manufacturing nih.govchemrxiv.org. These redox-neutral protocols are highly efficient and have been demonstrated on a large scale nih.govchemrxiv.org.

Further research will likely focus on expanding the substrate scope of these novel methods, improving catalyst efficiency, and achieving even higher levels of stereoselectivity for complex morpholine (B109124) derivatives.

Table 1: Comparison of Potential Future Synthetic Strategies for Substituted Morpholines

Synthetic StrategyKey FeaturesPotential AdvantagesResearch Focus
Catalytic CarboaminationPalladium-catalyzed cyclization of ethanolamine derivatives. nih.govHigh stereocontrol, modularity for substituent variation. nih.govExpanding catalyst scope, application to diverse substrates.
Photocatalytic AnnulationVisible-light-mediated cyclization. acs.orgUses simple starting materials, avoids pre-functionalization, high diastereoselectivity. acs.orgDevelopment of new photocatalysts, synthesis of tri- and tetra-substituted morpholines. acs.org
Green Synthesis RoutesUse of reagents like ethylene sulfate in redox-neutral protocols. nih.govchemrxiv.orgEnvironmentally benign, uses inexpensive reagents, high yields, scalable. nih.govchemrxiv.orgApplication to a wider range of primary amines and amino alcohols. nih.gov
Oxazetidine Ring OpeningBase-catalyzed reaction of tosyl-oxazetidine with α-formyl carboxylates. acs.orgConcise, modular route to polysubstituted, conformationally rigid morpholines. acs.orgElaboration of hemiaminal intermediates into highly decorated morpholine congeners. acs.org

Advanced Mechanistic Investigations of Morpholine Reactivity

A deeper, more fundamental understanding of the reactivity of the morpholine ring is crucial for its application. Future studies will employ advanced spectroscopic and computational techniques to elucidate reaction mechanisms. For instance, detailed kinetic and mechanistic studies on the decomposition of morpholine have mapped potential energy surfaces and identified dominant pathways, such as intramolecular hydrogen shifts acs.orgnih.gov. This foundational work on the parent morpholine provides a roadmap for investigating the influence of substituents, like the two methyl groups in 2,6-dimethylmorpholine (B58159), on ring stability and reactivity.

Future mechanistic explorations should target:

Substituent Effects: Quantifying how the position (e.g., C-2, C-6) and nature of substituents alter the electronic properties and conformational dynamics of the morpholine ring.

Reaction Pathways: Investigating the intermediates and transition states in key morpholine reactions, such as N-functionalization or ring-opening, to enable more precise control over reaction outcomes.

Solvent and Catalyst Roles: Elucidating the specific interactions between morpholine substrates, solvents, and catalysts to optimize reaction conditions for desired transformations.

Development of Next-Generation Catalytic Systems Employing Morpholine Scaffolds

The morpholine scaffold is not just a synthetic target but also a valuable component in the design of ligands and catalysts. The nitrogen and oxygen atoms provide well-defined coordination sites, and the cyclohexane-like chair conformation can impart specific steric properties. Research has shown that incorporating a morpholine substituent onto a ligand can enhance the reactivity and selectivity of metal catalysts, such as in Molybdenum-catalyzed asymmetric allylic alkylations acs.org.

Future research is directed towards:

Chiral Ligands: Designing and synthesizing novel chiral morpholine-containing ligands for asymmetric catalysis, enabling the production of enantiomerically pure compounds.

Organocatalysis: Exploring the use of 2,6-dimethylmorpholine and its derivatives as organocatalysts, leveraging the basicity of the nitrogen atom to promote various organic transformations.

Biomimetic Catalysis: Creating enzyme-inspired catalysts where the morpholine scaffold helps to construct a specific three-dimensional active site, mimicking the function of natural enzymes biorxiv.orgbiorxiv.org.

Table 2: Potential Catalytic Applications for Morpholine Scaffolds

Catalytic System TypeRole of Morpholine ScaffoldPotential ReactionResearch Goal
Asymmetric Metal CatalysisComponent of a chiral ligand to create a stereochemically defined metal center. acs.orgAsymmetric hydrogenations, alkylations, C-C bond formations.Achieve high enantioselectivity and turnover numbers.
OrganocatalysisActs as a basic catalyst or a structural backbone for a more complex catalyst.Michael additions, aldol (B89426) reactions, Mannich reactions.Develop metal-free, environmentally friendly catalytic processes.
Enzyme MimicsProvides a rigid framework to position catalytic functional groups in a specific 3D orientation. biorxiv.orgbiorxiv.orgHydrolysis, redox reactions, group transfers.Design highly selective and efficient artificial enzymes for specific transformations.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For morpholine derivatives, this integration allows for the in silico design of molecules with desired properties before their synthesis, saving significant time and resources. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) analysis have been used to understand the relationship between the chemical structure of morpholine derivatives and their biological activity acs.org.

Future directions in this area include:

Machine Learning: Employing machine learning and AI-driven platforms to predict reaction outcomes, optimize synthetic routes, and screen virtual libraries of morpholine derivatives for specific properties researchgate.netnih.govllnl.gov.

Quantum Chemistry: Using Density Functional Theory (DFT) and other quantum mechanical methods to perform high-accuracy calculations on reaction mechanisms, transition states, and molecular properties to guide experimental work acs.org.

Integrated Platforms: Developing comprehensive computational/experimental frameworks that create an iterative loop of design, synthesis, testing, and redesign, accelerating the discovery of new functional molecules nih.govresearchgate.net.

Design of Novel Functionalized Derivatives for Specific Chemical Transformations

Building on a foundation of versatile synthesis and predictive design, a major future goal is the creation of novel functionalized derivatives of 2,6-dimethylmorpholine for targeted applications. The morpholine core is a "privileged scaffold," meaning it is a structural framework that can be decorated with various functional groups to interact with a wide range of biological targets or serve specific chemical purposes nih.gov.

Research efforts will be focused on creating libraries of derivatives to find compounds with optimized performance in areas such as:

Organic Synthesis: Developing N-substituted morpholines as reagents or solvents. For example, morpholine can be used as a solvent in certain cycloaddition reactions to construct complex triazoles chemicalbook.com.

Materials Science: Incorporating the 2,6-dimethylmorpholine structure into polymers or as curing agents and stabilizers to develop advanced materials with tailored thermal and mechanical properties e3s-conferences.org.

Corrosion Inhibition: Designing new morpholine salts that can act as volatile corrosion inhibitors, forming protective layers on metal surfaces chemicalbook.com.

The systematic generation of diverse morpholine templates, as demonstrated in the creation of large chemical libraries, will be essential for discovering new structure-activity relationships and unlocking novel applications nih.govnih.gov.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2,6-Dimethylmorpholine Hydrochloride?

The synthesis typically involves reacting 2,6-dimethylmorpholine with hydrochloric acid under controlled conditions. For example, one method dissolves 2,6-dimethylmorpholine and paraformaldehyde in anhydrous ethanol, adjusts the pH to 1.5–2.0 using concentrated HCl, and refluxes the mixture to form the hydrochloride salt . Purification is achieved via crystallization or recrystallization to ensure high purity (>98%) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Chromatography : Reverse-phase HPLC with a mobile phase containing hexanesulfonic acid, acetonitrile, and trifluoroacetic acid (pH 2.0) is effective for separating impurities. System suitability tests (e.g., peak symmetry, resolution) should validate the method .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR can confirm the morpholine ring structure and methyl group positions. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ for C₆H₁₄NOCl) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield and purity of this compound?

  • Solvent Selection : Ethanol or toluene is preferred due to their compatibility with amine-HCl salt formation .
  • Catalysis : Acid catalysts (e.g., HCl) accelerate protonation of the morpholine nitrogen, improving salt formation efficiency .
  • pH Control : Maintaining pH <2.0 during synthesis minimizes side reactions (e.g., oxidation of morpholine) .
  • Temperature : Reflux conditions (70–80°C) balance reaction rate and thermal stability of intermediates .

Q. What strategies mitigate hygroscopicity and stability challenges during storage?

  • Lyophilization : Freeze-drying the hydrochloride salt reduces water absorption.
  • Packaging : Store in airtight containers under nitrogen or argon to prevent hydrolysis .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) can identify optimal storage conditions .

Q. How can impurity profiles be systematically analyzed and controlled?

  • Impurity Identification : Use HPLC-MS to detect byproducts like unreacted 2,6-dimethylmorpholine or N-oxide derivatives. Reference standards (e.g., EP/JP impurities) aid quantification .
  • Process Controls : Limit residual solvents (e.g., ethanol) to <500 ppm via vacuum drying. Adjust reaction stoichiometry to minimize excess reagents .

Q. What methodologies assess the compound’s biological activity in pharmacological studies?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-labeled analogs) evaluate affinity for targets like sigma receptors or ion channels .
  • In Vitro Toxicity : Cytotoxicity screening (e.g., MTT assays in HEK-293 cells) establishes safety thresholds for further testing .

Methodological Considerations

Q. How can researchers validate the hydrochloride salt formation quantitatively?

  • Titration : Non-aqueous potentiometric titration with perchloric acid in glacial acetic acid quantifies free base conversion to HCl salt .
  • X-ray Diffraction (PXRD) : Distinct crystal patterns confirm salt formation versus free base .

Q. What precautions are critical when handling this compound in vivo studies?

  • Dose Preparation : Use phosphate-buffered saline (pH 7.4) to prevent precipitation. Filter-sterilize solutions (0.22 µm) for intravenous administration .
  • Animal Models : Monitor physiological parameters (e.g., CNS activity, respiratory rate) due to potential neuromodulatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.